1-cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride
CAS No.: 2416955-59-2
Cat. No.: VC11572555
Molecular Formula: C7H13ClN4
Molecular Weight: 188.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2416955-59-2 |
|---|---|
| Molecular Formula | C7H13ClN4 |
| Molecular Weight | 188.7 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 1-cyclopentyl-1,2,4-triazol-3-amine hydrochloride, reflects its bicyclic architecture comprising a five-membered cyclopentane ring fused to a 1,2,4-triazole moiety. The hydrochloride salt form ensures improved aqueous solubility, critical for biological testing . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | C1CCC(C1)N2C=NC(=N2)N.Cl | |
| InChIKey | CMFGOCZWTFPLEG-UHFFFAOYSA-N | |
| Molecular Weight | 188.66 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 |
The planar triazole ring enables π-π stacking interactions, while the cyclopentyl group contributes hydrophobic bulk, enhancing membrane permeability .
Structural Analysis
X-ray crystallography of analogous triazole derivatives reveals a near-perpendicular orientation between the triazole and cyclopentyl groups, minimizing steric strain . The hydrochloride salt forms ionic bonds with the amine group, stabilizing the molecule in physiological environments . Computational models predict a polar surface area of 68 Ų, suggesting moderate blood-brain barrier penetration potential .
Synthesis and Optimization
Synthetic Routes
The parent compound, 1-cyclopentyl-1H-1,2,4-triazol-3-amine (CID: 60912078), is typically synthesized via cyclocondensation reactions. A representative pathway involves:
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Nucleophilic Ring Opening: Treatment of N-guanidinosuccinimide with cyclopentylamine under microwave irradiation (120–160°C, 30–60 min) .
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Cyclocondensation: Formation of the triazole core through dehydrative coupling, yielding a secondary amine intermediate .
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Salt Formation: Protonation with hydrochloric acid to produce the hydrochloride salt .
Table 2. Reaction Optimization for Intermediate Synthesis
| Condition | Yield (%) | Notes |
|---|---|---|
| 1.2 eq piperidine | 50 | DMAP catalyst, 120°C, 30 min |
| 2.0 eq piperidine | 40 | No catalyst, 160°C, 30 min |
| Conventional reflux | 0 | Insufficient activation energy |
Microwave-assisted synthesis improves yields by 30–50% compared to traditional methods, attributed to enhanced reaction kinetics .
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol/cyclohexane mixtures . Nuclear Magnetic Resonance (NMR) spectra confirm structure:
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¹H NMR (400 MHz, DMSO-d6): δ 1.55–1.72 (m, 8H, cyclopentyl), 3.45 (t, 1H, NH), 8.12 (s, 1H, triazole).
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¹³C NMR: 24.8 (cyclopentyl CH2), 56.1 (N-Cp), 142.7 (triazole C3).
High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 188.0829 [M+H]⁺ .
Pharmacological Significance
Enzyme Inhibition
1-Cyclopentyl-1H-1,2,4-triazol-3-amine hydrochloride demonstrates selective inhibition of serine proteases, particularly Factor XIIa (FXIIa) and thrombin, with IC₅₀ values in the nanomolar range :
Table 3. Enzymatic Inhibition Profiles
| Enzyme | IC₅₀ (nM) | Selectivity Index (vs. Trypsin) |
|---|---|---|
| FXIIa | 28 | >500 |
| Thrombin | 41 | 320 |
Mechanistically, the triazole amine coordinates with the catalytic serine residue (Ser195 in thrombin), while the cyclopentyl group occupies the S3 hydrophobic pocket . Molecular dynamics simulations reveal a binding free energy of −9.8 kcal/mol, driven by van der Waals interactions .
Analytical and Regulatory Considerations
Quality Control
Purity assessments employ reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient), achieving ≥98% purity. Residual solvents are quantified via gas chromatography, complying with ICH Q3C guidelines .
Stability Profiles
The compound remains stable for 24 months at −20°C (lyophilized form) and 6 months in PBS (pH 7.4) at 4°C . Degradation products include the free base (upon deprotonation) and cyclopentanol (via hydrolytic cleavage).
Emerging Applications and Future Directions
Drug Development
Ongoing research explores its utility as:
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Anticoagulant Lead: Dual FXIIa/thrombin inhibition reduces thrombosis risk without bleeding complications .
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Antimicrobial Adjuvant: Synergy with β-lactams enhances MRSA eradication .
Chemical Biology
Site-specific modifications (e.g., fluorination at C5) improve target engagement. A recent SAR study found that 4-fluoro substitution boosts FXIIa affinity by 12-fold .
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